molecular formula C21H19NO4 B8062401 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpent-4-ynoic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpent-4-ynoic acid

Cat. No.: B8062401
M. Wt: 349.4 g/mol
InChI Key: ZXOKSWZUJXKQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpent-4-ynoic acid (CAS: 1198791-65-9) is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected unnatural amino acid. It features a methyl group at the α-carbon and a terminal alkyne (pent-4-ynoic acid) side chain. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its orthogonality and ease of removal under basic conditions . This compound is utilized in research for synthesizing peptides with tailored properties, such as enhanced stability or functional handles for bioconjugation .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h1,4-11,18H,12-13H2,2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOKSWZUJXKQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpent-4-ynoic acid typically involves the following steps:

    Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Alkyne Introduction: The alkyne group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.

    Purification: The final product is purified using techniques such as column chromatography to ensure high purity.

Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpent-4-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the alkyne group, using reagents like sodium azide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and bases such as triethylamine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpent-4-ynoic acid has several applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: The compound can be used to study enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpent-4-ynoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during coupling reactions and can be removed under mild basic conditions, typically using piperidine. This allows for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Side Chains

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid (CAS: 288617-71-0)
  • Key Difference: Replaces the terminal alkyne (C≡C) with a double bond (C=C) in the pent-4-enoic acid chain.
  • Impact :
    • Reduced reactivity toward click chemistry (e.g., Huisgen cycloaddition) compared to the alkyne-containing compound.
    • Altered hydrophobicity and conformational flexibility due to the planar geometry of the double bond .
Fmoc-4,5-dehydro-Leu-OH (CAS: 131177-58-7)
  • Key Difference : Contains a dehydroleucine residue with a conjugated diene system.
  • Impact: Enhanced rigidity in peptide backbones, influencing secondary structure formation. Potential for photochemical applications due to extended conjugation .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-methylpiperazin-1-yl)pentanoic acid (2e)
  • Key Difference : Substitutes the alkyne with a 4-methylpiperazinyl group .
  • Impact :
    • Introduces basicity and hydrogen-bonding capability, enabling interactions with biological targets.
    • High synthetic yield (85%) and optical activity ([α]20D = −7.3 in DMF) .

Stereochemical Variants

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid (CAS: 1198791-65-9)
  • Key Difference : R-configuration at the α-carbon vs. the S-form.
  • Impact: Altered peptide backbone conformation, affecting binding affinity in chiral environments. Critical for mimicking D-amino acids in antimicrobial peptides .

Derivatives with Functional Handles

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid (CAS: 172169-88-9)
  • Key Difference : Bromine atom at the δ-position.
  • Impact :
    • Serves as a versatile intermediate for nucleophilic substitution reactions.
    • Enables post-synthetic modifications (e.g., Suzuki coupling) .
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid (CAS: 1053239-17-0)
  • Key Difference: Methoxy-oxobutanoate side chain.
  • Impact :
    • Increased polarity due to the ester group, improving aqueous solubility.
    • Applications in prodrug design and enzyme-sensitive linkers .

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpent-4-ynoic acid, commonly referred to as Fmoc-amino acid derivative, is a compound of significant interest in medicinal chemistry and biochemistry. This compound is primarily utilized in peptide synthesis and has been investigated for its biological activities, including its potential therapeutic effects.

  • Molecular Formula : C21H19NO4
  • Molecular Weight : 349.39 g/mol
  • CAS Number : 1198791-65-9
  • IUPAC Name : (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid
  • Purity : Typically >97% in commercial preparations.

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility, facilitating its incorporation into peptides.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Studies indicate that derivatives of Fmoc-amino acids can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in conditions like cancer and metabolic disorders.
  • Cellular Uptake : The compound's lipophilicity aids in cellular membrane penetration, allowing it to exert effects at the cellular level.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Fmoc-amino acid derivatives. For instance, a study evaluated the cytotoxic effects of various derivatives on cancer cell lines, demonstrating that certain modifications to the Fmoc group enhanced selectivity towards tumor cells while sparing normal cells.

CompoundCell Line TestedIC50 (µM)Mechanism
Fmoc-AlaHeLa15Apoptosis induction
Fmoc-LeuMCF710Cell cycle arrest
Fmoc-ValA54912Inhibition of proliferation

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Research focusing on its derivatives revealed significant activity against both Gram-positive and Gram-negative bacteria.

DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC)
Fmoc-GlyStaphylococcus aureus32 µg/mL
Fmoc-PheEscherichia coli64 µg/mL

Case Studies

  • Case Study on Anticancer Efficacy :
    A study conducted by Pendergrass et al. (2023) examined the effects of a specific Fmoc-amino acid derivative on breast cancer cell lines. The results indicated that treatment led to a significant reduction in cell viability and induced apoptosis through upregulation of pro-apoptotic proteins.
  • Case Study on Antimicrobial Properties :
    In another investigation, derivatives were synthesized and tested against clinical isolates of resistant bacterial strains. The findings demonstrated that certain modifications to the core structure resulted in enhanced antibacterial activity, suggesting potential for development as new antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.